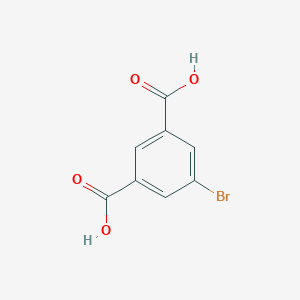
5-ブロモイソフタル酸
概要
説明
5-Bromoisophthalic acid, also known as 5-Bromo-1,3-benzenedicarboxylic acid, is an organic compound with the molecular formula C8H5BrO4. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is primarily used in the synthesis of various coordination polymers and metal-organic frameworks due to its functionalizable nature .
科学的研究の応用
5-Bromoisophthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of coordination polymers and metal-organic frameworks.
Medicine: Research into its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials with specific properties, such as catalysts and sensors
作用機序
Target of Action
5-Bromoisophthalic acid is primarily used as a reactant in the preparation of various coordination polymers . These include manganese (II), nickel (II), cobalt (II), and copper bromoisophthalate coordination polymers . The primary targets of this compound are therefore these metal ions, which it coordinates to form the desired polymers.
Mode of Action
The compound interacts with its targets (the metal ions) through coordination bonds. This involves the donation of a pair of electrons from the oxygen atoms in the carboxyl groups of the 5-Bromoisophthalic acid to the empty d-orbitals of the metal ions . This results in the formation of coordination polymers.
Biochemical Pathways
The compound’s role in the formation of coordination polymers suggests that it may influence pathways related to metal ion homeostasis and transport .
Pharmacokinetics
Given its use in the preparation of coordination polymers, it is likely that its absorption, distribution, metabolism, and excretion (adme) properties would be significantly influenced by the presence and nature of the metal ions it is coordinated with .
Result of Action
The primary result of the action of 5-Bromoisophthalic acid is the formation of coordination polymers . These polymers have various potential applications, including in the fields of catalysis, gas storage, and drug delivery .
Action Environment
The action of 5-Bromoisophthalic acid is influenced by various environmental factors. For instance, the pH of the solution can affect the compound’s ability to form coordination bonds with metal ions . Additionally, temperature and pressure conditions can influence the stability and efficacy of the resulting coordination polymers .
準備方法
Synthetic Routes and Reaction Conditions: 5-Bromoisophthalic acid can be synthesized through the bromination of isophthalic acid. The process typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of 5-Bromoisophthalic acid may involve the use of more efficient and scalable methods. One such method includes the diesterification of crude bromoisophthalic acid with a lower alcohol (such as methanol) in the presence of an acid catalyst, followed by distillation to obtain the pure compound .
化学反応の分析
Types of Reactions: 5-Bromoisophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Coordination Reactions: It can form coordination polymers with metals such as manganese, nickel, cobalt, and copper
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Esterification: Alcohols (e.g., methanol) in the presence of an acid catalyst like sulfuric acid.
Major Products Formed:
Esters: Dimethyl 5-bromoisophthalate.
Coordination Polymers: Manganese (II) bromoisophthalate bis(pyridyl)ethane, nickel (II) bromoisophthalate coordination polymers.
類似化合物との比較
Isophthalic Acid: The parent compound without the bromine substitution.
5-Hydroxyisophthalic Acid: Contains a hydroxyl group instead of a bromine atom.
5-Aminoisophthalic Acid: Contains an amino group instead of a bromine atom.
Uniqueness of 5-Bromoisophthalic Acid: The presence of the bromine atom in 5-Bromoisophthalic acid imparts unique reactivity and coordination properties compared to its analogs. This makes it particularly valuable in the synthesis of coordination polymers and metal-organic frameworks, where the bromine atom can participate in additional interactions and enhance the stability of the resulting structures .
特性
IUPAC Name |
5-bromobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATKASGNRMGFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066882 | |
| Record name | 5-Bromoisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23351-91-9 | |
| Record name | 5-Bromo-1,3-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23351-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023351919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Bromoisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromoisophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Bromoisophthalic acid?
A1: 5-Bromoisophthalic acid has the molecular formula C8H5BrO4 and a molecular weight of 245.03 g/mol. []
Q2: Are there any spectroscopic data available for 5-Bromoisophthalic acid?
A2: Yes, 5-Br-H2ip and its complexes have been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy. IR spectra provide information about the functional groups present in the molecule, such as the characteristic peaks for carboxylic acid groups and aromatic rings. [, , , , , , , , , , , , , , , , , , , , , ] Additionally, computational studies often employ Density Functional Theory (DFT) calculations to predict and analyze vibrational frequencies, providing insights into molecular structure and bonding. []
Q3: How does the choice of metal ion and N-donor ligand affect the structure of coordination polymers synthesized with 5-Br-H2ip?
A3: Research indicates that the structural diversity of 5-Br-H2ip based coordination polymers is significantly influenced by the choice of metal ions and N-donor ligands. Different metal ions exhibit varying coordination preferences, leading to the formation of diverse structural motifs, such as one-dimensional chains, two-dimensional layers, and three-dimensional networks. [, , , , , , , , , , , , , , , , , , , ] For instance, using 1,3-bis(imidazol)propane (bip) with Ni(II) resulted in a 1D chain structure, while employing the same ligand with Co(II) led to a 3D network. [] Similarly, varying the N-donor ligand, such as using 1,2-bis(4-pyridyl)ethane (bpa) or 1,3-di(4-pyridyl)propane (bpp), has been shown to influence the dimensionality and topology of the resulting frameworks. [, , , ]
Q4: How does the reaction solvent influence the final structure of 5-Br-H2ip based coordination polymers?
A4: Studies have shown that the solvent used during synthesis plays a crucial role in determining the final structure of the coordination polymer. [, ] Different solvents can influence the solubility of reactants, the strength of intermolecular interactions, and the templating effect, leading to variations in crystal packing and overall framework topology. For example, employing ethanol resulted in a 3-fold interpenetrating 3D framework based on helical chains, while using water yielded a 3D supramolecular framework stabilized by hydrogen bonding. []
Q5: What is known about the thermal stability of 5-Br-H2ip coordination polymers?
A5: Thermogravimetric analysis (TGA) has been used to investigate the thermal stability of several 5-Br-H2ip based coordination polymers. [, , , , , , , , , , , , , , , , , , , , ] These studies reveal that the thermal stability is influenced by the nature of the metal ion, the structure of the N-donor ligand, and the overall framework connectivity. The decomposition patterns observed in TGA provide valuable insights into the framework stability and potential applications of these materials.
Q6: Do 5-Br-H2ip based complexes exhibit luminescent properties?
A6: Yes, many 5-Br-H2ip coordination polymers exhibit interesting luminescent properties, including fluorescence and room-temperature phosphorescence (RTP). [, , , , , ] These properties are influenced by factors such as the metal center, ligand structure, and intermolecular interactions within the framework.
Q7: Are there potential applications for the luminescent properties of these materials?
A7: The luminescent properties of some 5-Br-H2ip coordination polymers make them promising candidates for applications in areas such as sensing, light-emitting devices, and biological imaging. For example, a Zn(II) coordination polymer synthesized with 5-Br-H2ip and a bis(imidazole) ligand demonstrated potential as a highly sensitive and selective sensor for the detection of nitrofurantoin in aqueous solutions. [] Another study highlighted the potential of a cluster-based MOF incorporating 5-Br-H2ip as a temperature-responsive phosphorescent switch and anticounterfeiting material due to its ultralong-lived RTP. []
Q8: Has 5-Bromoisophthalic acid been explored for catalytic applications?
A8: While the provided research primarily focuses on the structural and luminescent properties of 5-Br-H2ip based coordination polymers, these materials hold potential for catalytic applications. The presence of coordinatively unsaturated metal sites within the framework, along with the tunable pore sizes and functionalities, could make them suitable for heterogeneous catalysis. Further research is needed to explore the catalytic activity, selectivity, and stability of these materials in various chemical reactions.
Q9: Have computational methods been applied to study 5-Br-H2ip and its complexes?
A9: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of 5-Br-H2ip based materials. Density Functional Theory (DFT) calculations have been employed to study the electronic structure, vibrational frequencies, and optical properties of these compounds. [] These theoretical studies can provide valuable insights into the structure-property relationships and guide the rational design of new materials with tailored properties.
Q10: How do modifications to the 5-Br-H2ip structure affect the properties of the resulting materials?
A10: Research suggests that the position of the bromine substituent on the isophthalic acid ring can influence the structural assembly and properties of the resulting coordination polymers. [] This is attributed to the steric hindrance and electronic effects exerted by the bromine atom, which can influence the coordination modes of the carboxylate groups and the overall packing arrangement. Comparing materials synthesized with 5-bromoisophthalic acid and 4-bromoisophthalic acid revealed differences in dimensionality, interpenetration, and hydrogen-bonding patterns. [] This highlights the significance of the bromine position in dictating the structural features and ultimately influencing the material's properties.
Q11: What are the environmental implications of using 5-Bromoisophthalic acid?
A11: While the provided research focuses on the synthesis and characterization of 5-Br-H2ip based materials, it's crucial to acknowledge the potential environmental impact of using brominated compounds. The release of brominated organic compounds into the environment can pose risks due to their persistence, bioaccumulation potential, and potential toxicity. Therefore, sustainable and environmentally friendly synthetic routes, as well as responsible waste management strategies, are essential to mitigate the negative impacts associated with using 5-Br-H2ip. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
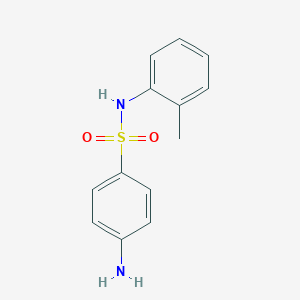
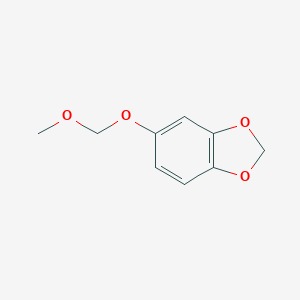

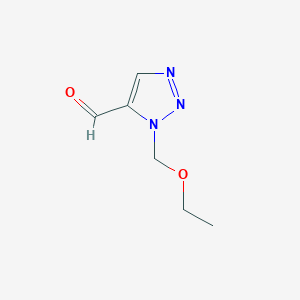
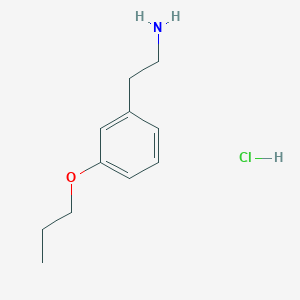
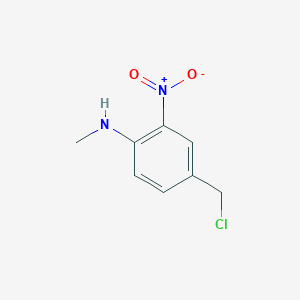
![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)


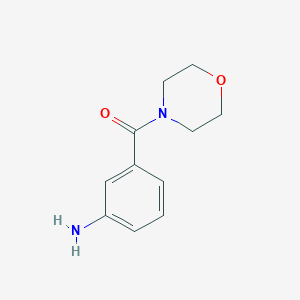

![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)
